1-Amino-2,2,4-trimethylpentan-3-OL
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Overview
Description
1-Amino-2,2,4-trimethylpentan-3-OL is an organic compound with the molecular formula C8H19NO. It is a derivative of pentanol, featuring an amino group and three methyl groups attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2,2,4-trimethylpentan-3-OL can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-3-one with ammonia in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2,4-trimethylpentan-3-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,2,4-trimethylpentan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
1-Amino-2,2,4-trimethylpentan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism by which 1-Amino-2,2,4-trimethylpentan-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions may interact with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,2,3-trimethylpentan-3-OL: Similar in structure but with a different arrangement of methyl groups.
2,2,4-Trimethylpentane: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions
Uniqueness
1-Amino-2,2,4-trimethylpentan-3-OL is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-amino-2,2,4-trimethylpentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-6(2)7(10)8(3,4)5-9/h6-7,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDANOMVZHVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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